6-(Trifluoromethyl)quinoline-4-thiol 6-(Trifluoromethyl)quinoline-4-thiol
Brand Name: Vulcanchem
CAS No.: 544716-08-7
VCID: VC7918247
InChI: InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2
Molecular Formula: C10H6F3NS
Molecular Weight: 229.22 g/mol

6-(Trifluoromethyl)quinoline-4-thiol

CAS No.: 544716-08-7

Cat. No.: VC7918247

Molecular Formula: C10H6F3NS

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)quinoline-4-thiol - 544716-08-7

Specification

CAS No. 544716-08-7
Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
IUPAC Name 6-(trifluoromethyl)-1H-quinoline-4-thione
Standard InChI InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-8-7(5-6)9(15)3-4-14-8/h1-5H,(H,14,15)
Standard InChI Key YJDNFPTZTNGNSH-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=S)C=CN2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The quinoline core consists of a bicyclic structure merging a benzene ring with a pyridine ring. Substituents at the 4- and 6-positions introduce distinct electronic effects:

  • 6-Trifluoromethyl group: The -CF₃ group is strongly electron-withdrawing, polarizing the aromatic system and influencing intermolecular interactions .

  • 4-Thiol group: The -SH substituent enables hydrogen bonding and participation in redox reactions, making it a versatile handle for derivatization .

The IUPAC name, 6-(trifluoromethyl)-1H-quinoline-4-thione, reflects the tautomeric equilibrium between the thiol and thione forms, though the thiol form predominates under standard conditions .

Table 1: Key Molecular Descriptors of 6-(Trifluoromethyl)quinoline-4-thiol

PropertyValueSource
Molecular FormulaC10H6F3NS\text{C}_{10}\text{H}_6\text{F}_3\text{NS}
Molecular Weight229.22 g/mol
XLogP3-AA (Partition Coefficient)3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds0

Synthesis and Purification

Purification and Characterization

Purification is achieved via column chromatography or recrystallization, with purity ≥95% confirmed by HPLC . Structural validation employs:

  • NMR Spectroscopy: 1H^1\text{H}, 13C^13\text{C}, and 19F^19\text{F} NMR to confirm substituent positions.

  • Mass Spectrometry: High-resolution ESI-MS matches the exact mass of 229.0173 Da .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobicity from -CF₃; soluble in DMSO, DMF, and dichloromethane .

  • Stability: Susceptible to oxidation at the thiol group, necessitating storage under inert atmospheres .

Table 2: Characteristic Spectral Data

TechniqueKey SignalsInference
IR Spectroscopy2550 cm⁻¹ (S-H stretch)Thiol group confirmation
UV-Visλₘₐₓ 280 nm (π→π* transition)Conjugated aromatic system
1H^1\text{H} NMRδ 7.8–8.6 ppm (aromatic protons)Quinoline ring protons

Applications in Research

Pharmaceutical Development

The compound’s structure aligns with pharmacophores in kinase inhibitors and antimicrobial agents:

  • Kinase Inhibition: The -CF₃ group enhances binding to hydrophobic pockets in enzyme active sites .

  • Antibacterial Activity: Thiol-containing quinolines disrupt bacterial biofilm formation .

Materials Science

  • Coordination Chemistry: The thiol group chelates metals, forming complexes for catalytic applications .

  • Polymer Additives: Incorporation into polymers improves thermal stability and flame retardancy .

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